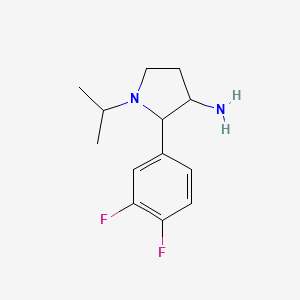
2-(3,4-Difluorophenyl)-1-(propan-2-yl)pyrrolidin-3-amine
描述
2-(3,4-Difluorophenyl)-1-(propan-2-yl)pyrrolidin-3-amine is a useful research compound. Its molecular formula is C13H18F2N2 and its molecular weight is 240.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(3,4-Difluorophenyl)-1-(propan-2-yl)pyrrolidin-3-amine, also known by its CAS number 1443981-95-0, is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C13H18F2N2, with a molar mass of 240.29 g/mol. The structure features a pyrrolidine ring substituted with a difluorophenyl group, which may contribute to its biological activity.
Research indicates that compounds similar to this compound interact with various biological targets:
- Receptor Binding : The compound may act as a ligand for certain receptors, potentially influencing pathways associated with cancer progression and neurodegenerative diseases.
- Enzyme Inhibition : It has been noted for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease by enhancing cholinergic signaling .
Biological Activity Overview
The biological activity of this compound can be summarized in the following categories:
Anticancer Activity
Studies have shown that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance:
- A compound structurally related to this compound demonstrated cytotoxic effects on FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in apoptosis induction .
Neuroprotective Effects
The inhibition of AChE indicates potential use in neurodegenerative conditions:
- Compounds with similar structures have shown dual inhibition of AChE and butyrylcholinesterase (BuChE), suggesting they may improve cognitive functions by increasing acetylcholine levels in the brain .
Case Studies
Several studies have highlighted the efficacy of related compounds in clinical and preclinical settings:
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrrolidine derivatives:
- Substituent Positioning : The 4th position substitution on the phenyl ring has been identified as favorable for binding affinity to target enzymes .
- Hydrophobicity : Increased hydrophobic character enhances cell membrane permeability, thereby improving bioavailability and efficacy against cancer cells .
属性
IUPAC Name |
2-(3,4-difluorophenyl)-1-propan-2-ylpyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N2/c1-8(2)17-6-5-12(16)13(17)9-3-4-10(14)11(15)7-9/h3-4,7-8,12-13H,5-6,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTMJOXACKSUEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1C2=CC(=C(C=C2)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















